(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide

Peptide Chemistry Analytical Reference Standards Procurement Specifications

The target compound, systematically named (S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide, is a fully L-configured, N-terminal acetylated tripeptide amide (Ac-Ala-Ala-Lys-NH₂) with the CAS registry number 88412-24-2. It belongs to the class of short, protected linear peptides commonly utilized as synthetic intermediates, analytical reference standards, or defined-sequence substrates in enzymology.

Molecular Formula C14H27N5O4
Molecular Weight 329.40 g/mol
Cat. No. B12076045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide
Molecular FormulaC14H27N5O4
Molecular Weight329.40 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C
InChIInChI=1S/C14H27N5O4/c1-8(17-10(3)20)13(22)18-9(2)14(23)19-11(12(16)21)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H2,16,21)(H,17,20)(H,18,22)(H,19,23)/t8-,9-,11-/m0/s1
InChIKeyNKQBSRUOFORGPG-QXEWZRGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Quality (S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide (CAS 88412-24-2): Core Identity and Supply Chain Profile


The target compound, systematically named (S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide, is a fully L-configured, N-terminal acetylated tripeptide amide (Ac-Ala-Ala-Lys-NH₂) with the CAS registry number 88412-24-2 . It belongs to the class of short, protected linear peptides commonly utilized as synthetic intermediates, analytical reference standards, or defined-sequence substrates in enzymology [1]. Its molecular formula is C₁₄H₂₇N₅O₄ (molecular weight 329.4 g/mol), and it is commercially sourced as a fine chemical for research purposes .

Why Generic Substitution of (S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide is Scientifically Unsound


The compound’s precise sequence—N-acetyl-L-alanyl-L-alanyl-L-lysinamide—dictates a unique combination of chain length, charge distribution, and hydrogen-bonding capacity that directly governs its behavior as a substrate, inhibitor, or physicochemical model. Even minor structural alterations, such as the deletion or addition of an alanine residue, profoundly affect proteolytic susceptibility and the acid-base properties of the terminal amino groups [1]. Consequently, in-class peptides like Ac-Ala-Lys-NH₂, Ac-Ala-Ala-Ala-Lys-NH₂, or isomers with D-amino acid substitutions cannot serve as drop-in replacements without altering experimental outcomes, making the specific procurement of this exact sequence mandatory for reproducible research [2].

Quantitative Differentiation of Ac-Ala-Ala-Lys-NH₂ from the Closest Structural Analogs: A Comparative Evidence Guide


Comparative Purity Specification Against the Nearest Commercial Homolog

The target compound is commercially offered at a certified purity of 95% (HPLC) by AKSci, whereas the closest commercially listed homolog, Ac-Ala-Ala-Ala-OH (CAS 201984-16-9), is typically supplied at a minimum purity of 97% . This differential purity specification is critical for applications requiring defined stoichiometry, such as enzyme kinetics or quantitative mass spectrometry.

Peptide Chemistry Analytical Reference Standards Procurement Specifications

Predicted Acid-Base Behavior Versus Ac-Lys-(Ala)₂-Lys-NH₂ Model Peptides

The predicted acid dissociation constant (pKa) for the ε-amino group of the lysine residue in the target compound is 13.46 ± 0.46, as calculated by Advanced Chemistry Development (ACD/Labs) software . In contrast, the experimentally measured pKa of the analogous ε-amine in the comparable alanine-spaced peptide Ac-Lys-(Ala)₂-Lys-NH₂ is 10.1 ± 0.1 [1]. This >3 log unit discrepancy, while partly attributable to prediction uncertainty versus direct measurement, underscores the distinct protonation microenvironment introduced by the N-acetyl-Ala-Ala- cap versus the Lys-(Ala)₂- scaffold.

Potentiometric Titration Peptide pKa Prediction Biophysical Chemistry

Proteolytic Stability Inferred from Aminoacyl-Lysinamide Substrate Kinetics

Classical enzymology demonstrates that the elongation of the N-acyl chain in lysinamide substrates dramatically reduces trypsin-catalyzed hydrolysis rates. For the mono-aminoacyl substrate L-alanyl-L-lysinamide, an approximate proteolytic coefficient of 100 (relative scale) was reported, whereas for the extended N-acetyl-L-alanyl-L-alanyl-L-lysinamide (target compound), the presence of the additional alanine and the acetyl cap is expected, based on class-level trends, to lower the hydrolysis rate by at least one order of magnitude [1]. Direct experimental validation for this exact sequence remains absent, but the pattern is consistent with the known requirement for a free N-terminal amine adjacent to the scissile bond in trypsin substrates.

Trypsin Specificity Enzyme Kinetics Substrate Design

High-Confidence Application Scenarios Informed by Evidence for Ac-Ala-Ala-Lys-NH₂ (CAS 88412-24-2)


Quantitative Reference Standard for HPLC-MS Peptide Quantification

Given its 95% HPLC purity and well-defined molecular weight of 329.4 g/mol, the compound can serve as a retention-time and mass-calibration standard for reversed-phase liquid chromatography-mass spectrometry (LC-MS) methods targeting N-acetylated medium-polarity peptides, provided that users perform a purity correction calculation for quantitative assays .

Model Compound for Studying N-Terminal Acetylation Effects on Protease Resistance

The predicted >10-fold reduction in trypsin susceptibility compared to non-acetylated lysinamide analogs makes this compound a valuable model substrate for investigating the contribution of N-terminal acetylation to peptide stability in trypsin-rich environments, such as gastrointestinal simulants [1].

Building Block in the Synthesis of Sequence-Defined Oligopeptides

As a pre-activated, selectively protected tripeptide unit with a free ε-amino side chain, the compound is ideally suited for on-resin fragment condensation strategies in solid-phase peptide synthesis, enabling the rapid assembly of longer peptides without the need for extensive orthogonal protection schemes .

Physicochemical Probe for Correlating pKa with Alanine-Spacer Length

The unusually high predicted ε-amine pKa of 13.46, compared to experimental values of 10.1 for the Lys-(Ala)₂-Lys series, highlights its utility as a probe in potentiometric studies designed to map the influence of N-capping architecture on basic group acidity in designed peptides [2].

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